molecular formula C8H7F2IO B8274992 1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol

1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol

Cat. No. B8274992
M. Wt: 284.04 g/mol
InChI Key: QXAKTKAYGYFQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08063085B2

Procedure details

To a solution of 1-(2,6-difluoro-4-iodo-phenyl)-ethanol (561 mg, 1.98 mmol) in methylene chloride (25 mL) cooled in an ice/water bath were added 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (3 mg, 0.12 mmol), sodium hydrogen carbonate (75 mg, 0.89 mmol) and tetrabutylammonium bromide (19 mg, 0.06 mmol). To this resulting mixture was added a 5% aqueous sodium hypochlorite solution in a dropwise manner until TLC indicated the reaction to be complete. The reaction mixture was diluted with methylene chloride (50 mL) and brine (100 mL) and the organic layer separated. The organic layer was dried over sodium sulfate, filtered through a pad of silica gel and concentrated in vacuo to give 1-(2,6-difluoro-4-iodo-phenyl)-ethanone (526 mg, 94%). HR-MS: calcd for C29H25F2IN4O4 [M+H+] 659.0962. Found 659.0962.
Quantity
561 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
75 mg
Type
reactant
Reaction Step Four
Quantity
19 mg
Type
catalyst
Reaction Step Four
Quantity
3 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[C:4]([F:9])[C:3]=1[CH:10]([OH:12])[CH3:11].C(=O)([O-])O.[Na+].Cl[O-].[Na+]>C(Cl)Cl.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl-].[Na+].O.CC1(C)N([O])C(C)(C)CCC1>[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[C:4]([F:9])[C:3]=1[C:10](=[O:12])[CH3:11] |f:1.2,3.4,6.7,8.9.10,^1:48|

Inputs

Step One
Name
Quantity
561 mg
Type
reactant
Smiles
FC1=C(C(=CC(=C1)I)F)C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Four
Name
Quantity
75 mg
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
19 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
3 mg
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)I)F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 526 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.